molecular formula C15H13N3O2 B2592379 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 890007-77-9

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B2592379
CAS RN: 890007-77-9
M. Wt: 267.288
InChI Key: ZOXYTRRMQXLSJX-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C15H13N3O2 . It has an average mass of 267.283 Da and a monoisotopic mass of 267.100769 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13N3O2/c1-9-8-12(15(19)20)16-14-13(10(2)17-18(9)14)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,20) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a colorless solid with a melting point of 302–304 °C . The IR (KBr) spectrum shows peaks at 3325, 3299, 2904, 2221, 1709, 1610 cm−1 . The 1H NMR data (CDCl3) and 13C NMR data (DMSO-d6) provide further details about the compound’s structure .

Scientific Research Applications

Reactivity and Synthesis

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives are prominent in synthetic chemistry, particularly in the creation of novel heterocyclic compounds. For instance, Bruni et al. (1994) discussed the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates, highlighting the compound's utility in generating potential benzodiazepine receptor ligands (Bruni et al., 1994). Similarly, Drev et al. (2014) explored the regioselective synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, further demonstrating the compound's versatility in organic synthesis (Drev et al., 2014).

Biological Activity and Potential Applications

The pyrazolo[1,5-a]pyrimidine scaffold is also notable for its potential in medicinal chemistry. For example, Kaping et al. (2020) reported on the ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids, evaluating their anti-inflammatory and anti-cancer activities, which underscores the therapeutic promise of these compounds (Kaping et al., 2020). Additionally, Gein et al. (2009) synthesized methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates and assessed their antimicrobial activity, further illustrating the biological relevance of derivatives of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Gein et al., 2009).

Material Science and Structural Analysis

In material science, the structural and bonding characteristics of pyrazolo[1,5-a]pyrimidine derivatives have been studied to understand their properties better. Canfora et al. (2010) detailed the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in two crystal environments, offering insights into the compound's supramolecular architecture through hydrogen bonding and π-π stacking interactions (Canfora et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9-8-10(2)18-14(16-9)12(13(17-18)15(19)20)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYTRRMQXLSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C(=O)O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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